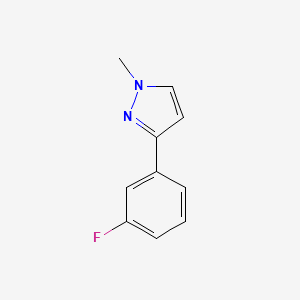

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives as Privileged Scaffolds in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.orgmdpi.com The pyrazole core is a key structural component in numerous clinically successful drugs, underscoring its importance in therapeutic innovation. enamine.netnih.gov

The inherent features of the pyrazole ring, such as its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, allow for the facile generation of diverse chemical libraries. researchgate.netnih.gov These libraries have yielded compounds with a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. mdpi.comglobalresearchonline.netnih.gov The adaptability of the pyrazole nucleus enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates to optimize their efficacy and safety profiles.

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Apixaban | Anticoagulant | Factor Xa inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 antagonist |

| Stanozolol | Anabolic steroid | Androgen receptor agonist |

Strategic Role of Fluorination in Pyrazole-Based Medicinal Agents

Fluorine, the most electronegative element, has garnered a unique and strategic role in modern drug design. The introduction of fluorine atoms or fluorine-containing groups into pyrazole-based molecules can profoundly influence their physicochemical and biological properties. nih.gov This strategy, known as fluorination, is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. growingscience.comnih.gov

The substitution of a hydrogen atom with a fluorine atom, which has a similar van der Waals radius, can lead to significant changes in the electronic distribution of the molecule without causing substantial steric hindrance. atlantis-press.com This can alter the pKa of nearby functional groups, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. growingscience.com

| Property | Effect of Fluorination | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond | Longer drug half-life |

| Binding Affinity | Can be enhanced through favorable interactions | Improved potency |

| Lipophilicity | Generally increased, impacting permeability | Enhanced membrane transport |

| pKa | Can be lowered, affecting ionization state | Modulated solubility and absorption |

Positioning of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole within Contemporary Chemical Biology Research

The compound this compound represents a confluence of the privileged pyrazole scaffold and the strategic application of fluorination. While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, positioning it as a valuable building block and a subject of interest in chemical biology.

Derivatives of fluorophenyl-pyrazoles are actively being investigated for a range of therapeutic applications. For instance, compounds incorporating the N-(3-fluorophenyl) and 1-methyl-1H-pyrazole moieties have been explored as potent and selective Aurora kinase B inhibitors, which are promising targets for cancer therapy. The substitution pattern of the fluorophenyl group and the pyrazole core is critical for achieving desired biological activity and selectivity.

Furthermore, research into related fluorinated pyrazole derivatives has demonstrated their potential as antifungal agents, with some compounds showing significant in vivo activity. nih.gov The presence of the fluorophenyl group can contribute to enhanced efficacy and a favorable pharmacokinetic profile. The synthesis of various functionalized 1-methyl-pyrazoles is an active area of research, aiming to create novel building blocks for drug discovery. enamine.net The development of practical synthetic methods for these compounds is crucial for their broader application in medicinal chemistry. enamine.net

The study of compounds like this compound and its analogues contributes to a deeper understanding of the structure-activity relationships (SAR) of fluorinated pyrazoles. This knowledge is instrumental in the rational design of new therapeutic agents with improved properties. As research continues to uncover the diverse biological roles of pyrazole derivatives, the strategic use of fluorination will undoubtedly remain a key strategy in the development of next-generation pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H9FN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |

InChI Key |

OXVXZGZHQOXHFH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl 1 Methyl 1h Pyrazole and Analogous Fluorinated Pyrazoles

Traditional Synthetic Approaches for Pyrazole (B372694) Ring Construction

The foundational methods for constructing the pyrazole core have been established for over a century and remain widely used due to their reliability and versatility. These approaches typically involve the formation of the five-membered ring through the reaction of a binucleophile, like hydrazine (B178648), with a 1,3-dielectrophilic synthon.

Cyclocondensation Reactions Involving Hydrazine Derivatives

The most common and classic method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net For the synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole, a key intermediate would be a 1-(3-fluorophenyl)-1,3-dicarbonyl compound, which is then reacted with methylhydrazine.

The reaction proceeds via initial condensation of the more reactive carbonyl group with the hydrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of regioisomers. For instance, the reaction of a 1-(3-fluorophenyl)-1,3-diketone with methylhydrazine can yield both this compound and 5-(3-fluorophenyl)-1-methyl-1H-pyrazole. The regioselectivity is influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions, such as pH. researchgate.net

Another variation of this approach utilizes α,β-unsaturated ketones or alkynes bearing a leaving group. These substrates react with hydrazine derivatives in a Michael addition-cyclization-elimination sequence to afford the desired pyrazole.

| Precursor Type | Hydrazine Derivative | General Product | Key Features |

| 1,3-Diketone | Methylhydrazine | Mixture of 1,3- and 1,5-disubstituted pyrazoles | Regioselectivity is a key challenge. |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline intermediate, then pyrazole | Requires an oxidation or elimination step. |

| Acetylenic Ketone | Phenylhydrazine | Mixture of regioisomeric pyrazoles | Reaction has been known for over a century. researchgate.net |

1,3-Dipolar Cycloaddition Strategies

The Huisgen 1,3-dipolar cycloaddition is another powerful tool for pyrazole synthesis. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common approach is the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).

To synthesize this compound via this route, one could envision the reaction of (3-fluorophenyl)acetylene with a diazomethane (B1218177) derivative that would install the N-methyl group. However, handling diazomethane can be hazardous. An alternative and safer approach involves the in situ generation of diazo compounds from precursors like N-tosylhydrazones. The reaction of an N-tosylhydrazone derived from an appropriate aldehyde or ketone with an alkyne under basic conditions can yield pyrazoles with good regioselectivity. researchgate.net The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, with the terminal nitrogen of the diazo compound typically attacking the less substituted carbon of the alkyne. wikipedia.org

| 1,3-Dipole | Dipolarophile | General Product | Key Features |

| Diazomethane | (3-Fluorophenyl)acetylene | 3-(3-Fluorophenyl)-1H-pyrazole | Hazardous reagent, requires methylation step. |

| Nitrile Imine | Alkyne/Alkene | Substituted Pyrazole | Dipole often generated in situ. |

| Sydnone | Alkyne | 1,3-Disubstituted Pyrazole | Mesoionic compound as dipole precursor. |

Advanced and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating a wide range of organic reactions, including the synthesis of pyrazoles. dergipark.org.trmedicaljournalshouse.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.org

Both cyclocondensation and 1,3-dipolar cycloaddition reactions for pyrazole synthesis have been successfully adapted to microwave conditions. For example, the reaction of chalcones with hydrazine hydrate, which might take several hours under conventional reflux, can often be completed in a matter of minutes under microwave irradiation, yielding pyrazoline intermediates that can be subsequently oxidized to pyrazoles. nih.gov This rapid and efficient heating allows for the high-throughput synthesis of pyrazole libraries for drug discovery.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Chalcone + Hydrazine | 7-9 hours | 9-10 minutes | Often significant acs.org |

| 1,3-Diketone + Hydrazine | 12-16 hours | 4-7 minutes | Appreciable medicaljournalshouse.com |

| Tosylhydrazone + Alkyne | Several hours | 20 minutes | Reported dergipark.org.tr |

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation is another green chemistry tool that utilizes acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This can accelerate reactions, improve yields, and enable reactions to occur under milder conditions.

The synthesis of pyrazoles and their precursors, such as chalcones, has been effectively promoted by ultrasound. For instance, the Claisen-Schmidt condensation to form chalcones and the subsequent cyclization with hydrazines to form pyrazolines can be performed efficiently under ultrasonic irradiation, often at room temperature, thereby reducing energy consumption. fu-berlin.de Ultrasound-assisted synthesis provides a valuable alternative for processes that require milder conditions than microwave heating.

Mechanochemical Synthesis Techniques

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent (neat) or with minimal amounts of liquid (liquid-assisted grinding). This solvent-free approach aligns perfectly with the principles of green chemistry by drastically reducing solvent waste.

The synthesis of pyrazoles from chalcones and hydrazines has been successfully demonstrated using mechanochemical ball milling. In this method, the solid reactants are milled together, and the mechanical energy input initiates the chemical reaction. The process is often followed by an in situ oxidation step to yield the final pyrazole product. Mechanochemical methods can offer shorter reaction times, improved yields, and a simplified workup procedure compared to traditional solvent-based methods, although the requirement for specialized milling equipment is a consideration.

Solvent-Free Reaction Conditions

In an effort to develop more sustainable chemical processes, solvent-free reaction conditions have been explored for pyrazole synthesis. These methods reduce chemical waste and can lead to shorter reaction times and higher yields.

Mechanochemical Synthesis: This technique involves using mechanical force, such as grinding or ball-milling, to initiate chemical reactions between solid reactants. rsc.orgrsc.org For pyrazole synthesis, the solid starting materials (a 1,3-dicarbonyl compound and a hydrazine salt) can be milled together, sometimes with a solid catalyst, to induce cyclocondensation without the need for a solvent. rsc.orgrsc.org This method is noted for its operational simplicity and reduction in solvent consumption. rsc.org For instance, a mechanochemical approach has been described for the chlorination of pyrazoles and the deacylative oxidation of acylpyrazolines to yield pyrazoles. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. mdpi.comresearchgate.netrsc.org The reactants are adsorbed onto a solid support or mixed neat and then subjected to microwave heating. mdpi.com This direct and efficient energy transfer can significantly shorten reaction times from hours to minutes. researchgate.net One-pot, solvent-free syntheses of pyrazolone (B3327878) and pyrano[2,3-c]pyrazole derivatives have been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technique. mdpi.comrsc.org

| Reaction Condition | Key Advantages | Typical Reaction Time |

| Mechanochemical (Grinding) | Environmentally friendly, simple setup, avoids hazardous solvents. | Minutes to Hours |

| Microwave-Assisted (Neat) | Rapid heating, significantly reduced reaction times, high yields. mdpi.comresearchgate.net | Minutes |

Aqueous Medium Syntheses

Utilizing water as a reaction solvent is a primary goal of green chemistry due to its low cost, non-flammability, and environmental benignity. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated, often enhanced by techniques like microwave irradiation. dergipark.org.tr For example, the one-pot, three-component reaction of an aldehyde, malononitrile, and hydrazine monohydrate can be conducted in water to produce pyrazole derivatives. These aqueous syntheses are often efficient and provide easy work-up procedures.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org They allow for the rapid construction of complex molecules like substituted pyrazoles from simple precursors. beilstein-journals.orgnih.gov

A common MCR strategy for pyrazoles involves the in situ generation of the 1,3-dicarbonyl intermediate. For example, a ketone can be acylated and then cyclized with a hydrazine without isolating the intermediate diketone. beilstein-journals.org This approach is versatile and tolerates a wide range of functional groups. beilstein-journals.org Three-component reactions involving aldehydes, ketones, and hydrazines, sometimes under microwave irradiation, can produce pyrazoline intermediates that are then oxidized to the corresponding pyrazoles. rsc.org This strategy is particularly useful for creating libraries of substituted pyrazoles for research purposes. beilstein-journals.org

| MCR Type | Reactants | Key Features |

| Consecutive Three-Component | Enolate, Carboxylic acid chloride, Hydrazine beilstein-journals.org | In situ formation of 1,3-diketone; good to excellent yields. beilstein-journals.org |

| One-Pot Three-Component | Aldehyde, Ketone, Hydrazine rsc.org | Forms pyrazoline intermediate, followed by oxidation; suitable for library synthesis. rsc.org |

| Consecutive Three-Component | (Hetero)aryl iodide, Propynal diethylacetal, Hydrazine mdpi.com | Sonogashira coupling followed by cyclocondensation; tolerates various functional groups. mdpi.com |

Regioselective Introduction of Fluorophenyl Substituents

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. The reaction between a non-symmetrical 1,3-dicarbonyl compound (e.g., 1-(3-fluorophenyl)butane-1,3-dione) and a substituted hydrazine (e.g., methylhydrazine) can theoretically yield two different regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. conicet.gov.arnih.gov

Conventional methods using ethanol (B145695) as a solvent often result in poor regioselectivity, producing a mixture of isomers that can be difficult to separate. conicet.gov.arnih.gov Research has shown that the choice of solvent plays a critical role in directing the outcome of the cyclocondensation reaction. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to dramatically increase the regioselectivity of the reaction. conicet.gov.arnih.govacs.org These solvents, through their unique properties like strong hydrogen-bond donating ability and low nucleophilicity, are thought to preferentially activate one of the carbonyl groups of the diketone, favoring nucleophilic attack by a specific nitrogen atom of the hydrazine, thereby leading to the desired 3-substituted regioisomer in higher yields. conicet.gov.ar

| Solvent | Typical Regioisomeric Ratio (1,3- vs 1,5-) | Reference |

| Ethanol | Often near 1:1, low selectivity | conicet.gov.ar |

| 2,2,2-Trifluoroethanol (TFE) | Significantly improved, favoring the 1,3-isomer | conicet.gov.arnih.gov |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity for the 1,3-isomer | conicet.gov.arnih.gov |

Nucleophilic Aromatic Substitution Pathways

While the primary synthesis of the 3-(3-fluorophenyl)pyrazole core typically involves building the ring from a pre-functionalized fluorophenyl precursor, nucleophilic aromatic substitution (SNA_r) represents a theoretical pathway. In this scenario, a pre-formed pyrazole anion could act as a nucleophile, displacing a leaving group (such as a halogen) from an activated aromatic ring. However, this method is not commonly employed for the direct synthesis of the target compound due to potential challenges with reactivity and selectivity. More often, SNA_r is relevant in the synthesis of precursors or in the subsequent functionalization of the pyrazole scaffold, rather than its initial construction.

Electrophilic Aromatic Substitution Considerations (e.g., Friedel-Crafts Analogs)

Electrophilic aromatic substitution is a fundamental strategy for preparing key precursors required for pyrazole synthesis. The most direct application is the Friedel-Crafts acylation of fluorobenzene (B45895). Reacting fluorobenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) produces fluoroacetophenone isomers. The 3-fluoroacetophenone isomer can then be isolated and used as a starting material for constructing the required 1,3-dicarbonyl intermediate, 1-(3-fluorophenyl)butane-1,3-dione, through a Claisen condensation with an acetate (B1210297) source (e.g., ethyl acetate). This sequence provides a reliable and scalable route to the necessary fluorinated building block for the subsequent cyclocondensation step. atlantis-press.com

Purification and Isolation Methodologies for Pyrazole Derivatives in Research Context

The purification and isolation of the final pyrazole product are critical steps to ensure its chemical purity, which is essential for subsequent applications. Given that the synthesis, particularly under conditions of poor regioselectivity, can result in a mixture of isomers and by-products, robust purification methods are necessary. nih.gov

Column Chromatography: This is the most common and effective method for separating regioisomeric pyrazole mixtures. mdpi.comuab.cat Silica gel is typically used as the stationary phase, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the isomers. mdpi.comuab.cat The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: If the desired pyrazole derivative is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification technique. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Characterization: Following purification, the identity and purity of the isolated compound must be confirmed. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For distinguishing between regioisomers, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable, as it reveals through-space proximity between specific protons (e.g., between the N-methyl group and protons on the phenyl ring), allowing for unambiguous structural assignment. uab.cat

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.

Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, providing further evidence of its purity and empirical formula.

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis of Pyrazole (B372694) Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of pyrazole derivatives reveals intricate details about their conformation and the non-covalent interactions that govern their crystal packing. mdpi.comspast.orgmdpi.com

Molecular Conformation and Geometrical Investigations

Key geometrical parameters such as bond lengths and angles within the pyrazole ring are consistent with its aromatic character. spast.orgresearchgate.net The substitution of a fluorine atom on the phenyl ring is expected to have a minimal effect on the core pyrazole geometry but can influence intermolecular packing interactions.

Characterization of Pi-Pi Stacking Interactions

Aromatic rings, such as the pyrazole and fluorophenyl moieties, are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal structures. najah.edu These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by attractive electrostatic and van der Waals forces. In related pyrazole derivatives, these interactions result in layered arrangements with typical interplanar separations of around 3.4 Å. rsc.org The presence of the electron-withdrawing fluorine atom can modulate the quadrupole moment of the phenyl ring, potentially influencing the geometry and strength of these π-π stacking interactions. as-proceeding.com

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

Other significant interactions include C···H/H···C contacts, representing van der Waals forces and weak hydrogen bonds, which can comprise over 35% of the surface. researchgate.net Contacts involving heteroatoms, such as H···N/N···H and H···F/F···H, provide specific insights into the directional forces within the crystal. nih.gov The analysis provides a detailed fingerprint plot that quantitatively summarizes the nature and reciprocity of these intermolecular contacts. as-proceeding.comnih.gov

Interactive Table: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Pyrazole Derivatives

| Interaction Type | Contribution Percentage Range (%) |

| H···H | 42 - 61 |

| C···H / H···C | 10 - 35 |

| O···H / H···O | 8 - 21 |

| N···H / H···N | ~6.5 |

| Cl···H / H···Cl | 12 - 29 |

Note: Data is compiled from various substituted pyrazole derivatives and serves as a representative example. as-proceeding.comresearchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the chemical structure of a molecule in solution and providing further electronic and conformational details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques. rsc.org

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

N-CH₃ Group: A sharp singlet is anticipated for the methyl protons attached to the pyrazole nitrogen, typically appearing in the range of δ 2.3-2.5 ppm. rsc.org

Pyrazole Ring Protons: Two distinct signals, likely doublets, are expected for the protons at the C4 and C5 positions of the pyrazole ring. For a similar 3-methyl-1-phenylpyrazole, these signals appear at δ 6.23 and 7.79 ppm. chemicalbook.com

Fluorophenyl Ring Protons: The protons on the 3-fluorophenyl ring will exhibit complex multiplet patterns due to both homo- and heteronuclear (H-F) coupling. These signals are typically found in the aromatic region (δ 7.0-8.0 ppm). rsc.org

¹³C NMR Spectroscopy The carbon NMR spectrum provides information on each unique carbon atom.

N-CH₃ Carbon: A signal in the aliphatic region (δ 12-14 ppm) is expected. rsc.org

Pyrazole Ring Carbons: Three distinct signals are expected for the carbons of the pyrazole ring.

Fluorophenyl Ring Carbons: Six signals are anticipated, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons at the ortho, meta, and para positions will also show smaller C-F couplings. rsc.org

¹⁹F NMR Spectroscopy Fluorine-19 is a high-abundance, high-sensitivity nucleus, making ¹⁹F NMR a straightforward technique for fluorinated compounds. biophysics.org

A single resonance is expected for the fluorine atom on the phenyl ring. For a similar 2-(4-Fluorophenyl)pyridine, the ¹⁹F signal appears at δ -113.16 ppm. rsc.org The precise chemical shift is highly sensitive to the electronic environment. biophysics.org

Interactive Table: Predicted NMR Data for this compound Based on Related Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | N-CH₃ | ~2.4 | Singlet |

| ¹H | Pyrazole C-H | ~6.3 and ~7.8 | Doublets |

| ¹H | Phenyl C-H | 7.0 - 8.0 | Complex multiplets |

| ¹³C | N-CH₃ | ~13 | |

| ¹³C | Phenyl C-F | ~163 | Doublet, ¹JCF ≈ 245 Hz |

| ¹⁹F | Phenyl C-F | -110 to -115 | Singlet or multiplet due to H-F coupling |

Note: These are predicted values based on data from analogous structures and may differ from experimental values for the specific compound. chemicalbook.comrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups and vibrational modes of the molecular structure of this compound. The analysis of its spectrum reveals characteristic absorption bands that correspond to the vibrations of the pyrazole ring, the fluorophenyl substituent, and the methyl group.

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic peaks can be inferred from data on analogous fluorinated phenyl-pyrazole compounds. The key vibrational modes anticipated for this molecule include C-H stretching from both the aromatic ring and the methyl group, C=C and C=N stretching within the aromatic and pyrazole rings, and the distinctive C-F stretching of the fluorophenyl group.

Key expected absorption bands would be observed for the aromatic C-H stretch, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring and the C=N stretching of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. A significant and strong absorption band corresponding to the C-F stretch is anticipated in the range of 1100-1250 cm⁻¹. semanticscholar.org The presence of the methyl group would be confirmed by C-H bending vibrations around 1380-1450 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | Aromatic C-H Stretch | Phenyl and Pyrazole Rings |

| 1500 - 1600 | C=C Stretch | Phenyl Ring |

| 1450 - 1550 | C=N Stretch | Pyrazole Ring |

| 1380 - 1450 | C-H Bend | Methyl Group |

| 1100 - 1250 | C-F Stretch | 3-Fluorophenyl Group |

Note: The data in this table is predictive, based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathway of this compound, confirming its elemental composition and structural arrangement. The technique involves ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.

The molecular formula for this compound is C₁₀H₉FN₂. The expected molecular ion peak [M]⁺ would therefore appear at an m/z value corresponding to its molecular weight of approximately 176.08 g/mol .

The fragmentation of pyrazoles is a complex process influenced by the substituents on the ring. For 1-methylpyrazole, a primary fragmentation pathway involves the loss of a hydrogen radical from the methyl group. researchgate.net For substituted pyrazoles, common fragmentation includes the expulsion of molecules like HCN. researchgate.netresearchgate.net

For this compound, the fragmentation pattern is expected to be dominated by the stability of the aromatic systems. Key fragmentation steps would likely include:

Loss of a methyl radical (•CH₃): Formation of a stable cation at [M-15]⁺.

Loss of HCN: A characteristic pyrazole ring fragmentation, leading to a fragment at [M-27]⁺.

Formation of the fluorophenyl cation: Cleavage can result in the highly stable fluorophenyl ion (C₆H₄F⁺) at m/z 95.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 176 | [M]⁺ (Molecular Ion) | [C₁₀H₉FN₂]⁺ |

| 161 | [M - CH₃]⁺ | [C₉H₆FN₂]⁺ |

| 149 | [M - HCN]⁺ | [C₉H₈F]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Note: The data in this table is predictive, based on established fragmentation patterns for related pyrazole compounds. researchgate.netresearchgate.net

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode of a ligand to the active site of a protein, which is a key step in understanding its potential biological activity.

Prediction of Ligand-Target Binding Modes and Poses

For a compound like 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole, molecular docking studies would involve preparing a 3D model of the compound and docking it into the binding site of a specific biological target, such as an enzyme or a receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a defined scoring function.

The resulting binding poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For instance, the fluorophenyl group could engage in hydrophobic interactions or halogen bonds, while the pyrazole (B372694) ring's nitrogen atoms could act as hydrogen bond acceptors. The methyl group on the pyrazole ring would also influence the compound's orientation and steric fit within the binding site.

Analysis of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. This value represents the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable complex and potentially higher biological activity.

A hypothetical data table from a docking study of this compound against a target protein might look like this:

| Interaction Type | Interacting Residues | Distance (Å) | Energy Contribution (kcal/mol) |

| Hydrogen Bond | TYR 85 | 2.9 | -2.5 |

| Pi-Pi Stacking | PHE 210 | 3.5 | -1.8 |

| Hydrophobic | LEU 78, VAL 92 | - | -3.2 |

| Total Binding Energy | -7.5 |

This table is illustrative and not based on actual experimental data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This relationship is then used to predict the activity of new, unsynthesized compounds.

Development of 2D and 3D QSAR Models

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required.

2D QSAR: This approach uses molecular descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. Statistical methods like multiple linear regression (MLR) are then used to build a predictive model.

3D QSAR: This method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), requires the 3D alignment of the molecules in the dataset. It generates 3D fields (steric, electrostatic, hydrophobic, etc.) around the molecules and correlates these fields with their biological activities.

Correlation of Molecular Descriptors with Biological Activity

A key aspect of QSAR is identifying the molecular descriptors that have the most significant impact on the biological activity. For this compound and its analogs, these descriptors could include:

Hydrophobic parameters (e.g., logP): The fluorophenyl group would significantly contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Steric parameters (e.g., molecular volume, surface area): The size and shape of the molecule, dictated by the arrangement of the phenyl and pyrazole rings and the methyl group, are crucial for its fit within the binding site.

Electronic parameters (e.g., dipole moment, partial charges): The electronegative fluorine atom and the nitrogen atoms in the pyrazole ring create a specific electronic profile that can govern electrostatic interactions with the target.

Predictive Frameworks for Rational Compound Design and Optimization

Once a statistically robust QSAR model is developed and validated, it serves as a predictive framework for designing new compounds with potentially improved activity. The model can be used to:

Predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

Identify which structural modifications are likely to increase or decrease activity. For example, the model might suggest that adding another substituent to the phenyl ring or changing the position of the fluorine atom could enhance binding.

Guide the optimization of lead compounds by providing insights into the structure-activity relationship.

A hypothetical QSAR equation for a series of pyrazole derivatives might be:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Dipole_Moment + C

This equation would suggest that increasing lipophilicity and dipole moment while decreasing molecular weight could lead to higher biological activity.

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net

For pyrazole-based compounds, pharmacophore models have been instrumental in identifying the key structural motifs required for potent and selective biological activity, such as the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4). nih.govnih.gov A common pharmacophore hypothesis generated for pyrazole analogues targeting PDE4 identified a five-point model (AHHRR) as crucial for inhibitory action. nih.gov This model highlights the importance of specific chemical features for effective interaction with the target's active site. nih.gov

These essential features typically include:

Hydrogen Bond Acceptors (HBA): Often involving nitrogen atoms in the pyrazole ring or carbonyl groups in substituents.

Aromatic Rings (AR): The phenyl and pyrazole rings themselves frequently engage in π-π stacking interactions with aromatic residues in the receptor binding site. nih.gov

Hydrophobic Groups (HY): These features are critical for occupying hydrophobic pockets within the target protein, contributing significantly to binding affinity. nih.gov

By analyzing a series of active compounds, researchers can distill these common features into a predictive model that guides the design of new molecules with enhanced activity. nih.gov

| Pharmacophoric Feature | Description | Typical Moiety in Pyrazole Derivatives | Relevance to Biological Activity |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond from a donor group in the receptor. | Pyrazole ring nitrogen atoms, carbonyl oxygen, sulfonyl oxygen. | Crucial for anchoring the ligand in the active site through specific hydrogen bonds. nih.govnih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in π-π or cation-π interactions. | Phenyl group, pyrazole ring. | Contributes to binding affinity through stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine. nih.gov |

| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar regions of the binding pocket. | Methyl groups, phenyl rings, other alkyl substituents. | Increases binding affinity by displacing water molecules and fitting into hydrophobic cavities of the target protein. nih.gov |

Pharmacophore models can be generated through two primary approaches, depending on the available information about the biological target. researchgate.net

Ligand-Based Pharmacophore Generation: This method is employed when the three-dimensional structure of the target protein is unknown. researchgate.net It involves aligning a set of known active ligands and extracting the common chemical features that are presumed to be responsible for their biological activity. researchgate.netnih.gov For instance, a ligand-based model for pyrazole derivatives as COX-2 inhibitors was developed using a set of compounds with known pIC50 values to guide the synthesis of new, potent molecules. nih.govsci-hub.se

Structure-Based Pharmacophore Generation: When a high-resolution 3D structure of the ligand-receptor complex is available (e.g., from X-ray crystallography), this approach can be used. researchgate.netbiointerfaceresearch.com The model is built by directly analyzing the key interaction points—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the ligand and the amino acid residues in the protein's binding site. biointerfaceresearch.com This method provides a more precise map of the structural requirements for effective binding. biointerfaceresearch.com

Both strategies are powerful tools for virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore model and are therefore likely to be active. researchgate.netbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For compounds like this compound, MD simulations provide profound insights into how the ligand interacts with its biological target in a dynamic physiological environment. semanticscholar.orgnih.gov

MD simulations allow researchers to observe the conformational changes that occur when a ligand binds to a receptor. semanticscholar.org By simulating the ligand-receptor complex for periods ranging from nanoseconds to microseconds, it is possible to analyze its dynamic behavior. semanticscholar.orgnih.gov A key parameter monitored is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. researchgate.netsemanticscholar.org A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and that the ligand remains stably bound in the binding pocket. semanticscholar.org This analysis reveals the flexibility of both the ligand and the receptor and identifies the most stable binding conformations. researchgate.net

The stability of the ligand-receptor interaction is a critical determinant of a drug's efficacy. MD simulations offer several metrics to assess this stability.

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues in the protein. researchgate.net High RMSF values can indicate flexible regions of the protein, while low values suggest more rigid areas. Analyzing RMSF helps identify which parts of the receptor are most affected by ligand binding. researchgate.net

Hydrogen Bond Analysis: Throughout the simulation, the formation and breakage of hydrogen bonds between the ligand and receptor are tracked. mdpi.com High-occupancy hydrogen bonds indicate strong, stable interactions that are crucial for anchoring the ligand. mdpi.com

Binding Free Energy Calculation: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy (ΔG_bind) of the ligand-receptor complex. nih.govmdpi.com A more negative ΔG_bind value indicates a more thermodynamically favorable and stable binding interaction. mdpi.com

Studies on pyrazole derivatives have used MD simulations of up to 1000 ns to confirm the stability of docked poses, showing minor conformational changes and fluctuations, which validates the binding mode predicted by molecular docking. semanticscholar.orgnih.gov

| MD Simulation Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time compared to a reference structure. | Indicates the overall stability of the ligand-receptor complex and whether it has reached equilibrium. researchgate.netsemanticscholar.org |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual atoms or residues around their average position. | Reveals the flexibility of different regions of the protein and the ligand upon complex formation. researchgate.net |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond between the ligand and receptor exists. | Quantifies the strength and stability of key intermolecular interactions. mdpi.com |

| Binding Free Energy (ΔG_bind) | The calculated free energy change upon ligand binding to the receptor. | Predicts the binding affinity and thermodynamic stability of the complex. nih.govmdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jcsp.org.pknih.gov For pyrazole derivatives, DFT calculations are employed to determine optimized molecular geometries and to understand their electronic properties, which are fundamental to their reactivity and intermolecular interactions. jcsp.org.pktandfonline.com

DFT studies, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(2d,p), provide accurate predictions of molecular structures that reproduce experimental parameters well. jcsp.org.pknih.govtandfonline.com Key properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jcsp.org.pk

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can exhibit greater electron delocalization. jcsp.org.pk

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This is invaluable for predicting how a molecule will interact with its biological target, highlighting sites prone to hydrogen bonding or other electrostatic interactions. tandfonline.com

These computational analyses help explain the charge transfer properties and electronic behavior of the molecule, providing a theoretical foundation for its observed biological activity. jcsp.org.pk

Investigation of Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For pyrazole synthesis, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, DFT can model the reaction pathway, identify transition states, and calculate the activation energies involved. The synthesis of substituted pyrazoles can result in different isomers, and computational analysis helps to understand the factors governing these outcomes. For instance, in reactions involving nitropyrazoles with nucleophiles, an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism has been proposed and investigated through computational models. researchgate.net These studies are essential for optimizing reaction conditions to achieve higher yields and desired products.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of nonsymmetrical pyrazoles, including derivatives of this compound, often leads to the formation of regioisomers. conicet.gov.ar Computational methods are employed to predict the regioselectivity of such reactions. By calculating the energies of the possible intermediates and transition states for each reaction pathway, the most likely product can be determined. For example, studies on the reaction of monosubstituted hydrazines with nonsymmetrical 1,3-diketones have shown that the solvent can significantly influence the regioselectivity. conicet.gov.ar Computational models can help to explain these solvent effects and guide the selection of appropriate reaction conditions to favor the formation of the desired regioisomer. conicet.gov.ar This predictive capability is highly valuable in synthetic chemistry, as it can save significant time and resources by avoiding trial-and-error experimentation. nih.gov

Electronic Structure and Reactivity Analysis

DFT calculations are widely used to analyze the electronic structure and reactivity of molecules like this compound. jcsp.org.pkeurjchem.com These studies provide information about the distribution of electron density, molecular orbitals, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as they indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov Analysis of the molecular electrostatic potential (MEP) can identify the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, which is crucial for understanding its interactions with biological targets. nih.gov

Homology Modeling for Target Protein Structure Prediction

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to generate a three-dimensional model. nih.govimmutotherapeutics.com This computational technique relies on the amino acid sequence of the target protein and the known structures of homologous proteins (templates). nih.gov The process involves identifying suitable templates, aligning the target sequence with the template sequences, building the model, and then refining and validating it. nih.gov For a compound like this compound, a homology model of its target protein can be used in molecular docking studies to predict its binding mode and affinity. nih.gov This provides valuable insights into the structure-activity relationship and can guide the design of more potent and selective inhibitors. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template. immutotherapeutics.com

Computational Prediction of Off-Target Interactions and Selectivity Profiling

A critical aspect of drug development is ensuring that a drug candidate interacts selectively with its intended target to minimize side effects. Computational methods are increasingly used to predict potential off-target interactions. researchgate.net This can be done by screening the compound against a large panel of known protein structures using molecular docking. Machine learning algorithms can also be trained on large datasets of compound-protein interactions to predict the likelihood of a compound binding to various off-targets. mdpi.com For this compound, these in silico selectivity profiles can help to identify potential safety liabilities early in the drug discovery process, allowing for chemical modifications to improve its selectivity.

Based on a comprehensive search of available scientific literature, there is no specific in vitro biological data corresponding to the compound This compound for the biological targets outlined in the request.

The search results contain information on a wide variety of pyrazole derivatives and their interactions with the specified enzyme and receptor systems. However, none of the retrieved sources provide enzyme inhibition constants (such as IC50 values) or receptor binding affinities (such as Ki values) for the exact molecule, this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound. The available literature focuses on related but structurally distinct pyrazole-containing molecules.

Biological Target Identification and Mechanistic Pharmacology in Vitro Research Focus

Receptor Binding and Functional Assays

Receptor Selectivity Profiling

No data is publicly available regarding the receptor selectivity profile of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole.

Cannabinoid Receptor Interactions (e.g., CB1, CB2)

There is no published research detailing the binding affinity or functional activity of this compound at cannabinoid CB1 or CB2 receptors.

Neurotensin Receptor Subtype 2 (NTS2) Interactions

Specific interactions of this compound with the Neurotensin Receptor Subtype 2 (NTS2) have not been reported in the scientific literature.

Functional Assay Methodologies (e.g., Calcium Mobilization, GTPγS Binding)

No functional assay data, such as results from calcium mobilization or GTPγS binding assays, are available for this compound to elucidate its efficacy at any specific receptor.

Cellular Mechanism of Action Studies (In Vitro)

Cell Cycle Perturbation Analysis (e.g., G2/M Phase Arrest)

There are no studies available that have investigated the effect of this compound on the cell cycle of any cell line.

Inhibition of Cellular Motility and Migration

The potential for this compound to inhibit cellular motility and migration has not been documented in publicly accessible research.

Anti-biofilm Activity Mechanisms

While direct studies on the anti-biofilm mechanisms of this compound are not extensively detailed in the available literature, the broader class of pyrazole (B372694) derivatives has demonstrated significant anti-biofilm and anti-quorum-sensing activities. nih.gov The proposed mechanisms for pyrazole-containing compounds generally revolve around the interference with bacterial communication systems (quorum sensing) and the inhibition of enzymes crucial for biofilm integrity.

Research into novel pyrazole derivatives has indicated their potential as inhibitors of carbonic anhydrase I and II, enzymes that can play a role in microbial physiology and biofilm formation. nih.gov The anti-biofilm activity of pyrazole derivatives is often assessed against a panel of clinically relevant, multidrug-resistant bacteria. The effectiveness is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

For illustrative purposes, the following table presents hypothetical anti-biofilm activity data for a generic pyrazole derivative against common biofilm-forming bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Biofilm Inhibition (%) at MIC |

| Staphylococcus aureus | 0.25 | 85 |

| Escherichia coli | 0.25 | 80 |

| Pseudomonas aeruginosa | 0.50 | 75 |

| Candida albicans | 1.00 | 70 |

This table is for illustrative purposes and represents typical data for potent pyrazole derivatives.

The mechanism often involves the disruption of the extracellular polymeric substance (EPS) matrix, which is a key structural component of biofilms. Pyrazole compounds may also interfere with bacterial adhesion to surfaces, a critical initial step in biofilm formation.

In Vitro Target Engagement Validation Methodologies

Confirming that a compound physically interacts with its intended biological target within a cellular environment is a critical step in drug development. Several biophysical techniques are employed for this purpose. While specific applications of these assays for this compound are not publicly documented, these methodologies represent the standard for validating target engagement for novel compounds.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method used to verify drug-target engagement in a cellular context. cetsa.orgnih.gov The principle is based on the ligand-induced thermal stabilization of a target protein. cetsa.org When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. pelagobio.com

The typical CETSA workflow involves:

Treatment : Intact cells or cell lysates are incubated with the test compound.

Heating : The samples are heated to a range of temperatures. pelagobio.com

Separation : Unfolded, aggregated proteins are separated from the soluble fraction, usually by centrifugation.

Quantification : The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry. cetsa.org

A shift in the melting curve of the protein in the presence of the compound compared to a control indicates direct binding. biorxiv.org This technique is advantageous as it does not require modification of the compound or the target protein and can be performed in physiologically relevant environments, including live cells and tissues. pelagobio.comrsc.org

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions or can be adapted to study ligand binding in real-time in living cells. nih.govmdpi.com The technology relies on the non-radiative transfer of energy between a bioluminescent donor (like Renilla luciferase, Rluc) and a fluorescent acceptor (like Yellow Fluorescent Protein, YFP). nih.govnuvucameras.com

For target engagement studies, one could design a system where the target protein is fused to the BRET donor and a known binding partner or a competitive ligand is linked to the acceptor. The binding of this compound would then disrupt or enhance the proximity of the donor and acceptor, leading to a measurable change in the BRET signal.

Key features of the BRET assay are summarized below:

| Feature | Description |

| Principle | Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore. nih.gov |

| Requirement | Donor and acceptor molecules must be in close proximity (<10 nm). nih.govnuvucameras.com |

| Donor/Acceptor Pair | e.g., Renilla luciferase (donor) and YFP (acceptor). researchgate.net |

| Advantages | No need for external light source, reducing autofluorescence and phototoxicity. nuvucameras.com Allows for real-time monitoring in living cells. nih.gov |

Competitive Binding Assays

Competitive binding assays are a fundamental technique to determine the affinity of a test compound for a target protein. These assays involve a labeled ligand with known affinity for the target and an unlabeled test compound. The test compound competes with the labeled ligand for binding to the target.

The process involves incubating the target protein with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound). The displacement of the labeled ligand is measured, and from this data, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be used to calculate the binding affinity (Ki) of the test compound. This method provides quantitative data on the potency of the compound's interaction with its target.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of Pyrazole (B372694) Core Substituents and Their Effects on Biological Activity

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents. nih.govnih.gov The substitution pattern on the pyrazole core dictates the compound's steric and electronic properties, which in turn affects its binding affinity to target proteins. researchgate.net

In the context of pyrazole-based compounds, the nature of the substituents at positions 3, 4, and 5 of the pyrazole ring plays a critical role in determining their biological effects. For instance, in a series of 1,3,5-trisubstituted pyrazolines, which are structurally related to pyrazoles, modifications at these positions were found to be crucial for their activity as allosteric inhibitors of protein kinase Cζ (PKCζ). nih.gov Specifically, the presence of a phenolic hydroxyl group on a phenyl ring at either the 3- or 5-position was identified as a key feature for potent inhibition. nih.gov

The following table summarizes the general effects of pyrazole core modifications on biological activity based on studies of related pyrazole derivatives.

| Position of Modification | Type of Substituent | General Effect on Biological Activity |

| C3/C5 | Phenyl, substituted phenyl | Often crucial for potency; specific substitutions determine target selectivity. |

| C3/C5 | Alkyl, cycloalkyl | Can influence binding affinity and selectivity. |

| C4 | Halogen, cyano, nitro | Modulates electronic properties and can enhance activity. |

| C4 | Aryl, heteroaryl | Can introduce additional binding interactions and improve potency. |

Impact of Fluorine Substitution Position and Nature on Biological Activity and Pharmacological Profile

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. sci-hub.se The position and number of fluorine atoms on the phenyl ring of phenyl-pyrazole derivatives can have a profound impact on their biological activity.

In a study of 4-arylazo-3,5-diamino-1H-pyrazoles as biofilm dispersal agents, the position of the fluorine substituent on the phenyl ring was found to be critical for activity. nih.gov The ortho-fluorophenyl derivative exhibited the highest activity in reducing cyclic di-guanosine monophosphate (c-di-GMP) levels, followed by the meta- (the parent hit compound) and then the para-fluorophenyl analog. nih.gov This highlights the sensitivity of the biological target to the electronic and steric effects imparted by the fluorine atom's location.

The introduction of a trifluoromethyl (CF3) group, another common fluorine-containing substituent, has also been shown to significantly influence biological activity. In a series of pyrazole derivatives, the presence of a trifluoromethyl group was found to be important for their anticancer properties. nih.gov The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the molecule and enhance its interaction with target enzymes. nih.gov

The table below illustrates the influence of fluorine substitution on the biological activity of a series of 4-arylazo-3,5-diamino-1H-pyrazoles.

| Compound | Fluorine Position | c-di-GMP Reduction (%) |

| 1 | 3-Fluoro (meta) | 73 |

| 2 | 2-Fluoro (ortho) | 83 |

| 3 | 4-Fluoro (para) | 44 |

These findings underscore the importance of carefully considering the position and nature of fluorine substitution in the rational design of potent and selective 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-based therapeutic agents.

Influence of N-Methyl Group and Phenyl Ring Modifications on Potency and Selectivity

Modifications to the N-methyl group and the phenyl ring of 3-phenyl-1-methyl-pyrazole derivatives are key strategies for optimizing their potency and selectivity. The N1-substituent on the pyrazole ring plays a significant role in orienting the other substituents and can influence the compound's interaction with its biological target.

In a study of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with various groups, including methyl, benzyl, and para-fluorophenyl, resulted in a complete loss of activity. nih.gov This suggests that for this particular biological target, an unsubstituted N1-position is crucial for activity, likely due to its involvement in hydrogen bonding or other key interactions. However, in other classes of pyrazole derivatives, N1-substitution is essential for potent activity. For example, in a series of pyrazole-based BCR-ABL kinase inhibitors, the N1-phenyl group was a key structural feature. nih.gov

Modifications to the phenyl ring at the C3 position of the pyrazole core also have a profound impact on biological activity. The introduction of various substituents on this phenyl ring can alter the compound's electronic and steric properties, leading to changes in potency and selectivity. For instance, in the development of pyrazole-based anti-inflammatory agents, substitutions on the phenyl ring were systematically varied to optimize their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

The following table summarizes the general effects of N-methyl and phenyl ring modifications on the biological activity of pyrazole derivatives based on various studies.

| Modification | Type of Substituent | General Effect on Potency and Selectivity |

| N1-Position | Alkyl, Aryl | Highly target-dependent; can be essential for activity or lead to its loss. |

| C3-Phenyl Ring | Electron-donating groups | Can increase electron density and modulate binding. |

| C3-Phenyl Ring | Electron-withdrawing groups | Can alter electronic properties and enhance interactions with specific targets. |

| C3-Phenyl Ring | Halogens | Can improve metabolic stability and introduce halogen bonding interactions. |

The optimal combination of substituents on the N1-position and the C3-phenyl ring is determined through iterative cycles of design, synthesis, and biological evaluation.

Elucidation of Key Structural Motifs for Optimal Potency and Receptor Selectivity

The identification of key structural motifs is a cornerstone of rational drug design, enabling the development of compounds with high potency and selectivity for their intended biological targets. For pyrazole-based compounds, specific structural features have been identified as being critical for their activity against various enzymes and receptors.

In the context of anticancer agents, the pyrazole scaffold has been incorporated into numerous kinase inhibitors. mdpi.com For these compounds, the pyrazole ring often serves as a central scaffold to which various pharmacophoric groups are attached. The specific substitution pattern on the pyrazole and its appended rings determines the compound's selectivity for different kinases. For example, in a series of pyrazole-based inhibitors of BCR-ABL kinase, a 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide core was identified as a key structural motif. nih.gov

For pyrazole derivatives targeting inflammatory pathways, such as COX inhibitors, the presence of a sulfonamide or a similar acidic group is often a key feature for potent activity. This motif mimics the carboxylic acid group of arachidonic acid, the natural substrate of COX enzymes. nih.gov

The following table highlights some key structural motifs in pyrazole-based compounds and their associated biological targets.

| Biological Target | Key Structural Motifs |

| Kinases (e.g., BCR-ABL) | Pyrazole ring as a central scaffold, specific aryl and heteroaryl substituents for selectivity. |

| Cyclooxygenases (COX) | Pyrazole core with a sulfonamide or other acidic bioisostere. |

| Biofilm Dispersal | 4-Arylazo-3,5-diamino-1H-pyrazole scaffold with an unsubstituted N1-position. |

The elucidation of these key structural motifs is achieved through a combination of techniques, including traditional SAR studies, computational modeling, and X-ray crystallography of protein-ligand complexes.

Relationship between Physicochemical Properties and Biological Activity (e.g., Hydrophobicity, Steric Volume, Electronic Effects)

The biological activity of a compound is not solely determined by its chemical structure but is also heavily influenced by its physicochemical properties. connectjournals.com Properties such as hydrophobicity (lipophilicity), steric volume, and electronic effects play a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. nih.gov

Hydrophobicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug design. A compound's logP value affects its solubility, membrane permeability, and binding to plasma proteins. For a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives with anticancer activity, compounds with logP values in the range of 3.12–4.94 were found to be more effective at inhibiting the growth of A549 cells. nih.gov This suggests that an optimal balance of hydrophobicity is required for these compounds to reach their intracellular target.

Steric volume, or the size and shape of a molecule, is another important factor that influences biological activity. The substituents on the pyrazole core and its appended rings must have a complementary shape to the binding site of the target protein to achieve high-affinity binding. Bulky substituents can create steric hindrance and prevent the compound from fitting into the active site, leading to a loss of activity. acs.org

Electronic effects, which are determined by the electron-donating or electron-withdrawing nature of the substituents, can influence a compound's pKa, reactivity, and ability to form non-covalent interactions such as hydrogen bonds and electrostatic interactions with the target protein. researchgate.net The presence of the electronegative fluorine atom in this compound, for example, alters the electronic properties of the phenyl ring, which can impact its binding affinity and metabolic stability. nih.gov

The interplay of these physicochemical properties is complex, and optimizing them is a key challenge in drug discovery. Quantitative structure-activity relationship (QSAR) studies are often employed to model the relationship between these properties and biological activity, providing valuable insights for the design of new and improved compounds. connectjournals.com

Methodological Strategies for Improving Bioavailability and Drug Delivery in Research (e.g., Prodrug Design, Nanoparticle Formulation, Co-Solvent Systems)

Poor bioavailability can be a significant hurdle in the development of promising therapeutic agents. Several methodological strategies are employed in research settings to improve the bioavailability and drug delivery of pyrazole-based compounds.

Prodrug Design: One common approach is the design of prodrugs, which are inactive or less active precursors that are converted to the active drug in the body through enzymatic or chemical reactions. nih.gov This strategy can be used to overcome issues such as poor solubility, low membrane permeability, and rapid metabolism. For example, ester prodrugs of pyrazole derivatives have been synthesized to improve their oral absorption. nih.govnih.gov

Nanoparticle Formulation: Encapsulating a drug within nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. researchgate.netnih.gov Various types of nanoparticles, including solid-lipid nanoparticles (SLNs), lipid-polymer hybrid nanoparticles (LPHNPs), and polymeric nanoparticles, have been investigated for the delivery of pyrazole derivatives. nih.govnih.gov In one study, the nano-formulations of a pyrazolo-pyridazine derivative showed significantly enhanced cytotoxic activity against cancer cell lines compared to the free compound. nih.gov

Co-solvent Systems: For preclinical in vitro and in vivo studies, co-solvent systems are often used to solubilize poorly water-soluble compounds. These systems typically consist of a mixture of water and one or more organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG). While effective for research purposes, the use of co-solvents in final drug formulations is often limited due to potential toxicity.

The table below summarizes these strategies and their primary goals in improving the research and development of pyrazole-based compounds.

| Strategy | Primary Goal | Example Application |

| Prodrug Design | Enhance oral absorption, improve solubility, bypass metabolic pathways. | Ester prodrugs of pyrazole-based COX-2 inhibitors. nih.govnih.gov |

| Nanoparticle Formulation | Improve solubility, protect from degradation, enhance cellular uptake. | Solid-lipid nanoparticles of a pyrazolo-pyridazine derivative for anticancer activity. nih.gov |

| Co-solvent Systems | Solubilize compounds for in vitro and in vivo testing. | Use of DMSO or ethanol to dissolve pyrazole derivatives for biological assays. |

These strategies are essential tools for advancing our understanding of the biological activities of pyrazole derivatives and for overcoming the challenges associated with their delivery to the site of action.

Emerging Research Avenues and Future Perspectives for 3 3 Fluorophenyl 1 Methyl 1h Pyrazole

Development of Next-Generation Fluorinated Pyrazole (B372694) Analogs with Enhanced Efficacy and Selectivity

The development of new analogs of fluorinated pyrazoles is a key focus for enhancing their therapeutic properties. By strategically modifying the core structure of compounds like 3-(4-fluorophenyl)-1H-pyrazole, researchers aim to improve their effectiveness against specific biological targets while minimizing off-target effects.

One notable area of development involves the synthesis of derivatives that act as potent androgen receptor (AR) antagonists. nih.govepa.gov For instance, a series of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and shown to exhibit significant antiproliferative activity against prostate cancer cell lines. nih.govepa.gov One particular analog, 4-fluoro-N-((3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methyl)aniline, demonstrated a superior ability to downregulate the prostate-specific antigen (PSA), a key biomarker for prostate cancer, when compared to a lead compound. nih.gov

These findings highlight the potential for developing highly selective and effective anticancer agents by modifying the pyrazole scaffold. The insights gained from these 4-fluorophenyl analogs provide a roadmap for the design and synthesis of next-generation 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole derivatives with potentially even greater efficacy and selectivity.

Table 1: Antiproliferative Activity of a Key 3-(4-Fluorophenyl)-1H-pyrazole Analog

| Compound | Target Cell Line | IC50 (μmol/l) | PSA Downregulation Rate |

| 4-fluoro-N-((3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methyl)aniline | LNCaP (Prostate Cancer) | 18 | 46% |

Discovery of Novel Biological Targets and Therapeutic Applications

The exploration of fluorinated pyrazoles extends beyond their established roles, with ongoing research seeking to identify new biological targets and, consequently, new therapeutic applications. The unique structural features of compounds like this compound make them versatile candidates for interacting with a range of biological molecules.

Research into pyrazole derivatives has revealed a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govglobalresearchonline.net For example, certain pyrazole derivatives have been investigated as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov The 1,3-diphenyl-1H-pyrazole scaffold has been shown to fit into the ATP binding pocket of kinases, demonstrating the potential for these compounds to act as kinase inhibitors. nih.gov

Furthermore, studies on pyrazole-4-carboxamide derivatives have identified their potential as antifungal agents by targeting the enzyme succinate (B1194679) dehydrogenase. nih.gov This discovery opens up the possibility of developing novel treatments for fungal infections. The diverse biological activities observed in related pyrazole compounds suggest that this compound could have a wide range of therapeutic applications waiting to be uncovered.

Advanced Integrated Computational-Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is revolutionizing the drug discovery process for pyrazole derivatives. researchgate.netmdpi.com In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict how these compounds will interact with biological targets, thereby guiding the design of more potent and selective molecules. researchgate.net

Molecular docking studies have been instrumental in understanding the binding of pyrazole derivatives to various protein targets. For instance, the binding of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide to the active site of succinate dehydrogenase has been successfully predicted using molecular docking. nih.gov Similarly, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have helped in the design of novel inhibitors for the TRAP1 kinase, a potential anticancer target. mdpi.com

These computational models, when used in conjunction with experimental validation, accelerate the identification of promising drug candidates and reduce the time and cost associated with traditional drug discovery methods. The application of these integrated approaches to this compound will be crucial in unlocking its therapeutic potential.